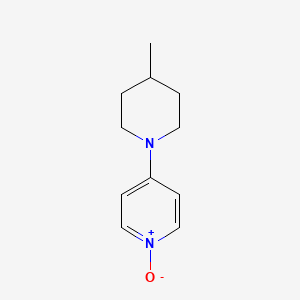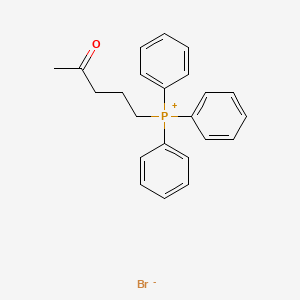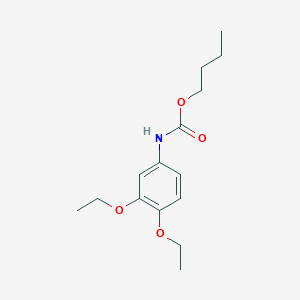![molecular formula C11H25O3PS2 B14300678 Dipropyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 116089-70-4](/img/structure/B14300678.png)
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and a bis(ethylsulfanyl)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of a phosphonic acid derivative with appropriate alkylating agents. One common method includes the use of triethylamine as a base and alkyl halides as alkylating agents under microwave-assisted conditions. This method allows for efficient and selective transformations, often resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The alkyl groups attached to the phosphonate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dipropyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The bis(ethylsulfanyl)methyl moiety plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different alkyl groups.
Ethyl methylphosphonate: Another phosphonate derivative with distinct alkyl substituents.
Uniqueness
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of the bis(ethylsulfanyl)methyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
116089-70-4 |
|---|---|
Formule moléculaire |
C11H25O3PS2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-[bis(ethylsulfanyl)methyl-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C11H25O3PS2/c1-5-9-13-15(12,14-10-6-2)11(16-7-3)17-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
XTIYSXQOEDBOGI-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(SCC)SCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)


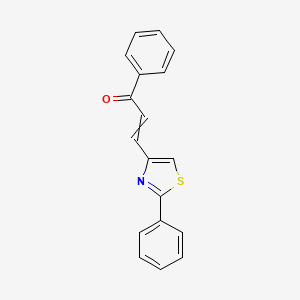
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)


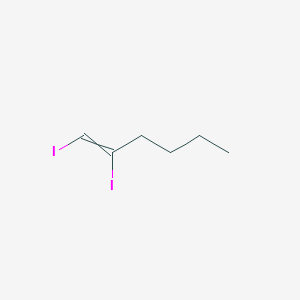
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
